molecular formula C22H28N2O3S B2759498 N-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)-4-methylbenzamide CAS No. 896285-45-3

N-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)-4-methylbenzamide

Cat. No.: B2759498
CAS No.: 896285-45-3
M. Wt: 400.54
InChI Key: JZIOYGAFBVTCRJ-UHFFFAOYSA-N
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Description

N-((1-(Mesitylsulfonyl)pyrrolidin-2-yl)methyl)-4-methylbenzamide is a sulfonamide-containing compound characterized by a mesitylsulfonyl (2,4,6-trimethylbenzenesulfonyl) group attached to a pyrrolidine ring, which is further linked to a 4-methylbenzamide moiety via a methylene bridge.

Properties

IUPAC Name

4-methyl-N-[[1-(2,4,6-trimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3S/c1-15-7-9-19(10-8-15)22(25)23-14-20-6-5-11-24(20)28(26,27)21-17(3)12-16(2)13-18(21)4/h7-10,12-13,20H,5-6,11,14H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZIOYGAFBVTCRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCC2CCCN2S(=O)(=O)C3=C(C=C(C=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)-4-methylbenzamide typically involves a multi-step process:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino acids or other nitrogen-containing compounds.

    Attachment of the Mesitylsulfonyl Group: The mesitylsulfonyl group is introduced via sulfonylation, using mesitylsulfonyl chloride in the presence of a base like triethylamine.

    Coupling with 4-Methylbenzamide: The final step involves coupling the mesitylsulfonyl-pyrrolidine intermediate with 4-methylbenzoyl chloride under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The mesitylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The amide bond can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

N-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)-4-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its structural features.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)-4-methylbenzamide exerts its effects involves interaction with molecular targets such as enzymes or receptors. The mesitylsulfonyl group can enhance binding affinity through hydrophobic interactions, while the pyrrolidine ring can provide structural rigidity and specificity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Similarities and Differences

The following compounds share functional groups or motifs with the target molecule, enabling a systematic comparison:

A. 4-Amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-methoxy-benzamide ()
  • Key Features : Ethylsulfonyl group, pyrrolidine ring, benzamide core.
  • The 2-methoxy substituent on the benzamide introduces polarity absent in the target’s 4-methyl group, which may influence binding affinity in biological systems .
B. N-[4-[(4-Methylpyrimidin-2-yl)sulfamoyl]phenyl]-4-pyrrolidin-1-ylsulfonylbenzamide ()
  • Key Features : Dual sulfonamide groups (pyrrolidinylsulfonyl and pyrimidinylsulfamoyl), benzamide backbone.
  • Comparison :
    • The dual sulfonamide architecture contrasts with the single mesitylsulfonyl group in the target, suggesting divergent electronic and steric profiles.
    • The pyrimidinylsulfamoyl group may confer hydrogen-bonding capabilities, unlike the hydrophobic mesityl group, which could prioritize lipophilic interactions .
C. 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide ()
  • Key Features: Pyrazolopyrimidine core, chromenone moiety, benzenesulfonamide.
  • Comparison: The chromenone and pyrazolopyrimidine groups are absent in the target, highlighting the latter’s simpler architecture.

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility Insights
Target Compound ~450 (estimated) Not reported Low (predicted due to mesityl)
4-Amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-... ~400 (estimated) Not reported Moderate (ethylsulfonyl)
N-[4-[(4-Methylpyrimidin-2-yl)sulfamoyl]phenyl]-... ~500 (reported) Not reported Low (dual sulfonamides)
Example 53 () 589.1 (M+1) 175–178 Low (chromenone core)

Notes:

  • The target’s mesitylsulfonyl group likely reduces solubility compared to ethylsulfonyl analogs but enhances lipid bilayer penetration.
  • Higher molecular weight compounds (e.g., Example 53) exhibit lower solubility, aligning with trends in bulky aromatic systems .

Biological Activity

N-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)-4-methylbenzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for N-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)-4-methylbenzamide is C16H22N2O2SC_{16}H_{22}N_{2}O_{2}S. Its structure includes a pyrrolidine ring substituted with a mesitylsulfonyl group, linked to a 4-methylbenzamide moiety. The presence of the sulfonyl group is significant for its biological activity, as it enhances solubility and interaction with biological targets.

The compound's mechanism of action is primarily linked to its ability to interact with specific receptors and enzymes. Research indicates that compounds with similar structures often exhibit neuroleptic activity, which suggests that N-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)-4-methylbenzamide may modulate neurotransmitter systems, particularly dopamine pathways.

Neuroleptic Effects

A study evaluating various benzamide derivatives demonstrated that compounds with a pyrrolidine structure showed significant inhibitory effects on apomorphine-induced stereotyped behavior in rats. This suggests potential antipsychotic properties, where the compound could be effective in treating conditions such as schizophrenia or other psychotic disorders .

Anticancer Activity

In preliminary studies, the compound exhibited activity against cancer cell lines. A structure-activity relationship (SAR) analysis indicated that modifications to the benzamide moiety could enhance antiproliferative effects. Compounds similar to N-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)-4-methylbenzamide have shown promise in targeting colon cancer cells, emphasizing the potential of this compound in oncology .

Table 1: Comparison of Biological Activities

Compound NameStructure TypeBiological ActivityReference
N-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)-4-methylbenzamideBenzamide derivativeNeuroleptic activity, anticancer potential
YM-09151-2Pyrrolidine-benzamide13 times more potent than haloperidol
TASIN AnalogAryl-sulfonamideAntiproliferative against colon cancer

Detailed Research Findings

  • Neuroleptic Activity : The compound was tested alongside other benzamides and showed a correlation between structural features and neuroleptic efficacy. Modifications that increased lipophilicity enhanced receptor binding affinity, leading to improved behavioral outcomes in animal models .
  • Anticancer Studies : SAR studies revealed that substituents on the benzamide ring significantly influenced antiproliferative activity. The introduction of electron-donating groups increased efficacy against colon cancer cell lines, indicating that N-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)-4-methylbenzamide could be optimized for better therapeutic outcomes .
  • Safety Profile : Preliminary toxicity assessments suggest that while the compound exhibits promising biological activity, further studies are required to evaluate its safety and side effects comprehensively.

Q & A

Q. What are the key steps and challenges in synthesizing N-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)-4-methylbenzamide, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, typically starting with the sulfonylation of pyrrolidine using mesitylenesulfonyl chloride under anhydrous conditions. Subsequent alkylation with 4-methylbenzamide derivatives is achieved via coupling agents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to activate carboxylic acid groups . Challenges include controlling stereochemistry at the pyrrolidine ring and minimizing side reactions during sulfonylation. Optimization involves adjusting solvent polarity (e.g., DMF or dichloromethane), temperature (0–25°C), and reaction time, monitored via TLC or HPLC .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) is critical for verifying the pyrrolidine sulfonamide and benzamide moieties . High-resolution mass spectrometry (HRMS) confirms molecular weight, while HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) assesses purity (>95%) . Infrared (IR) spectroscopy can validate sulfonyl and amide functional groups .

Q. How can researchers address solubility limitations in biological assays?

Poor aqueous solubility is common due to the mesitylsulfonyl and benzamide groups. Strategies include using co-solvents like DMSO (≤1% v/v) or cyclodextrin-based solubilization . Structural analogs with hydrophilic substituents (e.g., hydroxyl or amine groups) can be synthesized for comparative studies .

Advanced Research Questions

Q. What in vitro assays are suitable for evaluating the compound’s biological activity, and how should controls be designed?

Target-specific assays (e.g., enzyme inhibition for kinases or proteases) require recombinant proteins and substrate analogs. For antimicrobial activity, microbroth dilution (MIC/MBC) assays against Gram-positive/negative strains are recommended, with ciprofloxacin as a positive control . Cell viability assays (MTT/XTT) should include vehicle controls (DMSO) and reference compounds (e.g., staurosporine for cytotoxicity) . Replicate experiments (n ≥ 3) and statistical validation (ANOVA with post-hoc tests) are essential .

Q. How can structure-activity relationship (SAR) studies be conducted to identify critical functional groups?

Systematic modifications include:

  • Replacing mesitylsulfonyl with smaller sulfonyl groups (e.g., tosyl) to assess steric effects.
  • Varying the benzamide substituents (e.g., electron-withdrawing vs. donating groups). Bioactivity data from these analogs are analyzed using computational tools (e.g., molecular docking with AutoDock Vina) to map binding interactions .

Q. How should researchers resolve contradictions between computational predictions and experimental bioactivity data?

Discrepancies may arise from incomplete target modeling or off-target effects. Validate computational models with mutagenesis studies (e.g., alanine scanning of predicted binding residues). Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) to confirm target engagement . Reassess compound purity and stability under assay conditions via LC-MS .

Methodological Considerations

Q. What strategies are effective for scaling up synthesis without compromising yield?

Pilot-scale reactions (1–10 mmol) should optimize mixing efficiency (mechanical stirring) and heat dissipation (reflux condensers). Catalysts like DMAP can reduce reaction time, while column chromatography (silica gel, ethyl acetate/hexane gradients) ensures purity . Process analytical technology (PAT) tools, such as in-line FTIR, monitor reaction progress in real time .

Q. How can stability studies under physiological conditions inform drug development?

Incubate the compound in PBS (pH 7.4) and human liver microsomes to assess hydrolytic/metabolic stability. LC-MS/MS identifies degradation products (e.g., sulfonate cleavage). Stability data guide prodrug design or formulation strategies (e.g., liposomal encapsulation) .

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